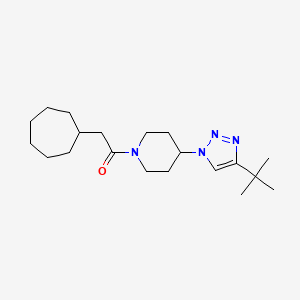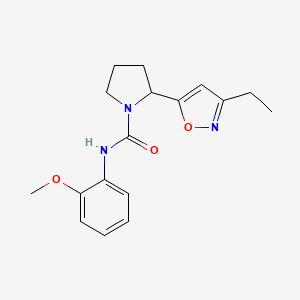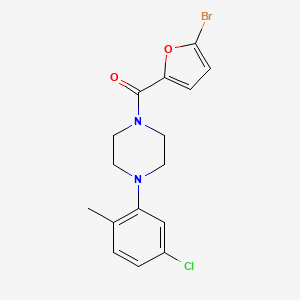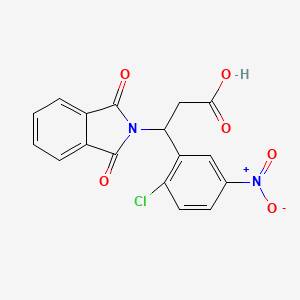![molecular formula C14H20N2O3 B5906926 N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)
N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide, commonly known as MDPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDPH belongs to the class of hydrazides and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of MDPH is not fully understood. However, it is believed to act by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. MDPH has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
MDPH has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. MDPH has also been found to reduce the production of nitric oxide, which is a key mediator of inflammation. In addition, MDPH has been found to reduce pain and fever in various animal models.
Advantages and Limitations for Lab Experiments
MDPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other anti-inflammatory drugs. However, MDPH has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, MDPH has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
MDPH has shown promising results in animal models for its anti-inflammatory, analgesic, and antipyretic properties. Future research should focus on studying the safety and efficacy of MDPH in humans. In addition, further studies are needed to understand the mechanism of action of MDPH and to identify potential drug targets for its therapeutic applications. Finally, future research should also focus on developing more soluble forms of MDPH that can be easily administered in vivo.
Synthesis Methods
MDPH can be synthesized by the reaction of 4-methoxybenzoyl chloride with 2,2-dimethylpropanohydrazide in the presence of a base such as triethylamine. The reaction yields MDPH as a white crystalline solid with a melting point of 144-146°C. The structure of MDPH can be confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry.
Scientific Research Applications
MDPH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. MDPH has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It has also been found to reduce the production of nitric oxide, which is a key mediator of inflammation.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)13(18)16-15-12(17)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLONIYYILKBGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)


![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)

![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)



